3,4,5-triethoxy-N-(2-methylphenyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C20H25NO4 It is a derivative of benzamide, characterized by the presence of three ethoxy groups attached to the benzene ring and a 2-methylphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 2-methylaniline.
Formation of Amide Bond: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methylaniline to form the amide bond, yielding this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 3,4,5-tricarboxy-N-(2-methylphenyl)benzamide.
Reduction: Formation of 3,4,5-triethoxy-N-(2-methylphenyl)benzylamine.
Substitution: Formation of 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide.
Scientific Research Applications
3,4,5-triethoxy-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-triethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-triethoxy-N-(3-methylphenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(2-methylphenyl)benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs with methoxy groups, the ethoxy groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H25NO4/c1-5-23-17-12-15(13-18(24-6-2)19(17)25-7-3)20(22)21-16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
NTHKKKORYOMQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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